![molecular formula C18H20Cl2N2O3S B2386895 Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216909-91-9](/img/structure/B2386895.png)

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

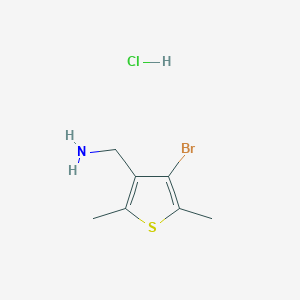

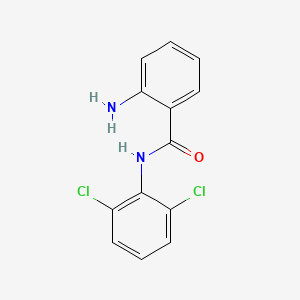

The molecular structure of this compound can be inferred from its IUPAC name. It contains a thieno[2,3-c]pyridine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridine ring . The molecule also contains a carboxylate ester group (CO2Me), an amide group (CONH), and a chlorobenzene group (C6H4Cl), all attached to different positions on the thieno[2,3-c]pyridine core .

Applications De Recherche Scientifique

Synthetic Routes and Reactivity

Pyridinium salts, including our compound of interest, have been pivotal in organic synthesis. Researchers have explored various synthetic routes to access these structures. The compound’s reactivity can be harnessed for creating novel derivatives, functionalizing other molecules, and building complex frameworks. Understanding its chemical behavior is crucial for designing efficient synthetic pathways .

Pyridinium Ionic Liquids (PILs)

Pyridinium salts, when combined with appropriate anions, form ionic liquids. These PILs exhibit unique properties such as low volatility, high thermal stability, and tunable solvation abilities. Researchers have investigated their use as green solvents, catalysts, and electrolytes in energy storage devices. Our compound could contribute to this exciting field .

Pyridinium Ylides

Pyridinium ylides are versatile intermediates in organic chemistry. They participate in [3+2] cycloadditions, allowing access to diverse heterocyclic structures. Our compound’s ylide form could be employed in the synthesis of pyrrolidines, pyrrolines, and other valuable compounds. These reactions often proceed under mild conditions, making them attractive for drug discovery and natural product synthesis .

Biological Applications

a. Anti-Microbial Properties Pyridinium salts have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may exhibit similar effects, potentially serving as a lead for developing new antibiotics or antifungal agents. b. Anti-Cancer Potential Some pyridinium salts show promising anticancer properties. Researchers have explored their impact on cancer cell lines, apoptosis pathways, and tumor growth inhibition. Investigating our compound’s effects could reveal novel therapeutic avenues .

Anti-Malarial Activity

Certain pyridinium salts exhibit anti-malarial effects by disrupting the parasite’s metabolic pathways. Our compound’s structural features may allow it to interact with essential enzymes or transporters in Plasmodium species. Further studies are warranted to validate its potential as an antimalarial agent .

Materials Science

Pyridinium salts have been incorporated into materials for diverse applications a. : Pyridinium salts have been incorporated into materials for diverse applications: a. Ion Conductors PILs derived from pyridinium salts serve as ion-conducting materials in fuel cells and supercapacitors. b. Luminescent Materials Some pyridinium-based compounds exhibit fluorescence, making them useful in sensors and optoelectronic devices. cLiquid Crystals: Pyridinium salts contribute to liquid crystal formulations, impacting display technologies and smart materials .

Propriétés

IUPAC Name |

methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBQXCODKLKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)

![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)